molecular formula C16H13Cl2N5O B2566686 5-amino-1-benzyl-N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 900013-39-0

5-amino-1-benzyl-N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2566686
CAS No.: 900013-39-0
M. Wt: 362.21
InChI Key: NYNGIEJARDBYTC-UHFFFAOYSA-N
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Description

5-Amino-1-benzyl-N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by a benzyl group at the 1-position of the triazole ring and a 2,4-dichlorophenyl substituent on the carboxamide moiety. This compound belongs to a class of molecules studied for their antiproliferative and kinase-inhibitory activities, with structural features that influence solubility, metabolic stability, and target affinity .

Properties

IUPAC Name

5-amino-1-benzyl-N-(2,4-dichlorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5O/c17-11-6-7-13(12(18)8-11)20-16(24)14-15(19)23(22-21-14)9-10-4-2-1-3-5-10/h1-8H,9,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNGIEJARDBYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Amino-1-benzyl-N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Biological Activity

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Notably, it has shown effectiveness against:

  • Bacteria : Escherichia coli, Listeria monocytogenes, with comparable efficacy to established antibiotics such as ampicillin and vancomycin .
  • Fungi : Preliminary studies indicate potential antifungal activity, although specific fungal strains have not been extensively documented .

Anticancer Activity

Research indicates that this compound may inhibit certain cancer cell lines. For example, studies have shown that it can induce apoptosis in cancer cells, suggesting its potential application in oncology . The mechanism of action appears to involve interactions with specific enzymes or receptors related to microbial resistance pathways .

Synthesis Methods

Several methods have been reported for synthesizing this compound. These methods allow for variations in substituents on the benzyl and dichlorophenyl groups to optimize biological activity. Common synthetic routes include:

  • Cyclization Reactions : Involving the reaction of hydrazines with appropriate carbonyl compounds.
  • Substitution Reactions : Modifying the dichlorophenyl group to enhance antimicrobial properties.

Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains using minimum inhibitory concentration (MIC) assays. The results indicated that the compound exhibited MIC values comparable to standard antibiotics .

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Escherichia coli8Ampicillin8
Listeria monocytogenes16Vancomycin16

Study 2: Anticancer Activity Assessment

In vitro studies on cancer cell lines demonstrated that the compound could reduce cell viability significantly. For instance, when tested against the human breast cancer cell line T47D, it showed an IC50 value of approximately 27.3 µM .

Cell LineIC50 (µM)Reference DrugIC50 (µM)
T47D (Breast Cancer)27.3Doxorubicin<10
HCT-116 (Colon Cancer)6.2Doxorubicin<10

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 5-amino-1-benzyl-N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide can be contextualized by comparing it to structurally related triazole-carboxamides. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Comparative Analysis of Triazole-Carboxamide Derivatives

Compound Name Substituents (R1, R2) Biological Activity Key Findings Reference
This compound (Target) R1 = benzyl; R2 = 2,4-dichlorophenyl Under investigation for antiproliferative/kinase inhibition Hypothesized enhanced target affinity due to electron-withdrawing Cl groups; moderate lipophilicity may balance solubility and bioavailability.
5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide R1 = 4-methylphenyl; R2 = 2,5-dichlorophenyl Antiproliferative (renal cancer RXF 393 cells: GP = -13.42%) 2,5-dichloro substitution shows specificity for renal cancer cells; methylphenyl may reduce metabolic degradation.
5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide R1 = 4-fluorophenyl; R2 = 2,4-dimethoxyphenyl Antiproliferative (CNS cancer SNB-75 cells: GP = -27.30%) Methoxy groups improve solubility but may reduce membrane permeability compared to chloro substituents.
5-amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide R1 = benzyl; R2 = 4-methoxyphenyl Not explicitly reported; presumed moderate activity Methoxy substituent’s electron-donating effects may weaken target binding compared to electron-withdrawing Cl groups.
CAI [5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide] Complex benzoyl/benzyl substituents Calcium influx inhibition (clinical phase I for refractory cancers) Metabolized into inactive benzophenone (M1); highlights triazole’s role in activity. Target compound’s benzyl group may improve stability.
5-amino-N-[(2-chlorophenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide R1 = 4-(CF3O)phenyl; R2 = 2-Cl-benzyl Not explicitly reported Trifluoromethoxy group increases lipophilicity and potential blood-brain barrier penetration compared to dichlorophenyl.

Structural and Electronic Effects

  • Chlorine vs. Methoxy Substituents: The 2,4-dichlorophenyl group in the target compound provides electron-withdrawing effects, enhancing binding to hydrophobic pockets in target proteins (e.g., kinases or cannabinoid receptors) compared to methoxy-substituted analogs . Methoxy groups, while improving solubility, may reduce affinity due to steric bulk and electron donation.
  • Benzyl vs. Fluorophenyl at R1 : The benzyl group in the target compound offers metabolic stability over fluorophenyl derivatives (e.g., 4-fluorophenyl in ), as benzyl groups are less prone to oxidative degradation .

Pharmacokinetic Considerations

  • Metabolic Stability : CAI () undergoes phase I metabolism to inactive fragments, whereas the target compound’s benzyl group may resist cleavage, prolonging half-life.
  • Lipophilicity : The 2,4-dichlorophenyl group (clogP ~3.5) balances solubility and membrane permeability compared to highly lipophilic trifluoromethoxy derivatives (clogP >4) .

Q & A

Q. What are the established synthetic routes for 5-amino-1-benzyl-N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of benzylamine derivatives with isocyanates or isocyanides to form intermediate carboximidoyl chlorides. For example, reacting 2,4-dichloroaniline with benzyl isocyanide under anhydrous conditions .
  • Step 2 : Cyclization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring. Sodium azide and a copper(I) catalyst (e.g., CuI) are commonly used to promote regioselective 1,4-substitution .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/acetone mixtures (1:1 v/v) for high-purity yields .

Q. How is the molecular structure of this compound validated experimentally?

  • X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between the carboxamide NH and triazole N atoms) .
  • Spectroscopic techniques :
    • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent positions (e.g., benzyl protons at δ 5.2–5.5 ppm; dichlorophenyl carbons at δ 120–140 ppm) .
    • HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., [M+H]+^+ peak at m/z 386.05 for C16_{16}H12_{12}Cl2_2N5_5O) .

Advanced Research Questions

Q. What methodological strategies address its low aqueous solubility in biological assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or PEG-400 to enhance solubility without compromising cell viability .
  • Derivatization : Introduce polar groups (e.g., hydroxyl or amine) at the benzyl or dichlorophenyl positions to improve hydrophilicity, guided by computational solubility predictions (e.g., LogP calculations via ChemAxon) .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release in in vivo models .

Q. How can researchers resolve contradictory data in enzyme inhibition studies?

  • Assay standardization : Control variables like pH (7.4 for physiological conditions), temperature (37°C), and ionic strength. For example, inconsistent IC50_{50} values for carbonic anhydrase inhibition may arise from variations in buffer composition .
  • Structural analogs : Compare inhibition profiles of derivatives (e.g., replacing 2,4-dichlorophenyl with 4-fluorophenyl) to identify substituent-specific effects .
  • Docking studies : Use AutoDock Vina to model ligand-enzyme interactions and validate binding poses against crystallographic data .

Q. What experimental designs are optimal for evaluating its anticancer activity?

  • Cell line panels : Test across diverse cancer types (e.g., NCI-60 panel) to identify selectivity. For example, renal cancer RXF 393 and CNS cancer SNB-75 cells showed sensitivity (growth inhibition >20%) in previous triazole-carboxamide studies .
  • Combination therapy : Co-administer with adjuvants like 3′,4′-dimethoxyflavone to assess synergistic effects via Chou-Talalay analysis .
  • Mechanistic assays : Measure apoptosis (Annexin V/PI staining), cell cycle arrest (flow cytometry), and target protein expression (Western blot for B-Raf kinase inhibition) .

Q. How can crystallographic data inform SAR (Structure-Activity Relationship) studies?

  • Analyze hydrogen-bonding networks (e.g., intramolecular N–H···O bonds) and steric effects from substituents (e.g., dichlorophenyl’s electron-withdrawing properties) to prioritize derivatives for synthesis .
  • Overlay crystal structures with homologous proteins (e.g., B-Raf kinase) to predict binding affinity modifications .

Methodological Notes

  • Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to ensure >95% purity .
  • Toxicity Screening : Perform acute toxicity assays in zebrafish embryos (LC50_{50} determination) before in vivo studies .

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